molecular formula C21H25N5O3S B2557757 N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide CAS No. 2034544-61-9

N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide

カタログ番号: B2557757
CAS番号: 2034544-61-9
分子量: 427.52
InChIキー: IFTRZHKAKFUSKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide features a pyrazole core substituted with methyl groups at positions 3 and 5, linked to a pyridine ring at position 1. An ethyl chain connects this heterocyclic system to a benzamide moiety bearing a para-dimethylsulfamoyl group. The dimethylsulfamoyl group enhances hydrogen-bonding capacity and solubility compared to simpler sulfonamides, while the pyridine-pyrazole system may contribute to π-π stacking interactions in biological targets.

特性

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-15-19(16(2)26(24-15)20-7-5-6-13-22-20)12-14-23-21(27)17-8-10-18(11-9-17)30(28,29)25(3)4/h5-11,13H,12,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTRZHKAKFUSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide involves multiple steps. The process typically starts with the formation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final steps involve the attachment of the benzamide group and the dimethylsulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical studies .

Medicine: The compound has shown promise as a therapeutic agent, particularly as an inhibitor of HER2, a protein involved in certain types of cancer. Its ability to inhibit HER2 makes it a candidate for the development of new cancer treatments .

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .

作用機序

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. For example, as an HER2 inhibitor, it binds to the HER2 protein, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where inhibiting HER2 can lead to reduced tumor growth .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related analogs from literature:

Compound Name / Feature Target Compound Compound (27) Compound (25) Compound
Core Structure Pyrazole-pyridine Pyrazole-pyridine sulfonamide Pyrazole-pyridazine-pyrrolidine Pyridazinyl-aminoethyl benzamide
Key Substituents - 4-(Dimethylsulfamoyl)benzamide
- Ethyl linker
- 4-Chlorophenylcarbamoyl
- Butyl group on pyrazole
- Pyridine sulfonamide
- Chloro-pyridazine
- Pyrrolidinyloxy group
- Tetrahydropyran protection
- 4-Ethoxybenzamide
- Pyridazinyl-aminoethyl chain
Molecular Weight ~463.5 (estimated) 471.3 (MS data) Not reported 380.45 (C20H24N6O2)
Functional Groups - Sulfamoyl
- Benzamide
- Sulfonamide
- Carbamoyl (urea linkage)
- Ester (tert-butyl)
- Ether (pyrrolidinyloxy)
- Ethoxy
- Benzamide
Synthetic Route Likely involves amide coupling and pyrazole functionalization Sulfonamide synthesis via isocyanate coupling Alkylation with tert-butyl bromoacetate in DMF Not detailed
Potential Bioactivity Enzyme inhibition (sulfamoyl-targeted) Antimicrobial (chlorophenyl group) Kinase modulation (heterocyclic diversity) Not reported

Key Differences and Implications

Sulfamoyl vs. Sulfonamide :

  • The target compound’s dimethylsulfamoyl group (-SO2NMe2) offers enhanced solubility and hydrogen-bonding capacity compared to the sulfonamide (-SO2NH2) in ’s compound (27). This modification may improve pharmacokinetic properties, such as membrane permeability or metabolic stability .

In contrast, ’s compound features a butyl chain on the pyrazole, which may increase lipophilicity but reduce target specificity .

Heterocyclic Diversity :

  • The pyridine-pyrazole system in the target compound differs from the pyridazine-pyrrolidine scaffold in ’s compound (25). Pyridazines are less common in drug design but may offer unique electronic properties for binding ATP pockets in kinases .

Chlorophenyl vs. Ethoxy Groups :

  • ’s compound includes a 4-chlorophenyl group, which is associated with antimicrobial activity. The target compound’s ethoxy-free structure and dimethylsulfamoyl group suggest a shift toward anti-inflammatory or anticancer applications .

Research Findings and Data

Spectroscopic Comparisons

  • IR Spectroscopy :

    • ’s compound shows a carbonyl (C=O) stretch at 1726 cm⁻¹, typical for urea linkages. The target compound’s benzamide carbonyl is expected near 1680–1700 cm⁻¹, while the sulfamoyl group may exhibit S=O stretches at ~1350–1150 cm⁻¹ .
  • NMR Data :

    • The pyridine protons in ’s compound resonate at δ 7.60–9.27 ppm, similar to the target compound’s pyridine signals. However, the dimethylsulfamoyl group’s methyl protons would appear as singlets near δ 2.8–3.0 ppm .

生物活性

N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide, a compound featuring a complex structure with both pyrazole and pyridine functionalities, has garnered attention for its biological activity, particularly as an inhibitor of various cellular processes. This article delves into the compound's mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6O3SC_{19}H_{24}N_{6}O_{3}S, with a molecular weight of approximately 392.5 g/mol. The structure includes:

  • Pyrazole ring : Implicated in various biological activities.
  • Pyridine moiety : Enhances interaction with biological targets.
  • Dimethylsulfamoyl group : Potentially increases solubility and bioavailability.

This compound primarily acts as a selective inhibitor of the bromodomain and extraterminal (BET) protein family . BET proteins are crucial in regulating gene expression related to cell cycle progression, apoptosis, and inflammation. By binding to the bromodomains of these proteins, the compound disrupts their function, leading to altered cellular activities such as:

  • Inhibition of cell proliferation : The compound has shown submicromolar antiproliferative activity in various cancer cell lines.
  • Induction of apoptosis : This is particularly significant in cancer therapy, where programmed cell death is desired.

Antiproliferative Effects

Research indicates that N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide exhibits potent antiproliferative properties against several cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-2< 0.5mTORC1 pathway inhibition
HeLa0.8Induction of apoptosis
A549 (Lung Cancer)0.6Disruption of autophagic flux

The compound's ability to inhibit mTORC1 activity suggests it may serve as a novel autophagy modulator, enhancing the effectiveness of existing cancer therapies.

Case Studies

  • MIA PaCa-2 Cells Study :
    • In a study focusing on pancreatic cancer cells (MIA PaCa-2), the compound significantly reduced mTORC1 activity and increased autophagy markers, indicating its potential as an anticancer agent through dual mechanisms: inhibiting growth and promoting cell death via autophagy modulation .
  • Synergistic Effects with Other Agents :
    • When combined with traditional chemotherapeutics, N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide demonstrated enhanced efficacy in reducing tumor size in xenograft models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。